

# electrophysiological evidence for the neuronal effects of CART(62-76)

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## Neuronal Electrophysiology of CART(62-76): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of the cocaineand amphetamine-regulated transcript (CART) peptide fragment, CART(62-76), on neuronal activity. While direct quantitative electrophysiological data for CART(62-76) is limited in publicly available literature, this document summarizes key findings for the closely related and biologically active fragment, CART(55-102), to offer valuable insights. We present available data, detail experimental methodologies, and visualize putative signaling pathways to support further research and drug development in this area.

### **Comparative Analysis of Neuronal Effects**

The following table summarizes the observed electrophysiological effects of CART(55-102) on neuronal populations. This data is presented as a proxy for understanding the potential effects of CART(62-76), given the overlapping sequence and known biological activities of N-terminal fragments of the full-length CART peptide.

Table 1: Electrophysiological Effects of CART(55-102) on Neurons



Neuronal Population	Preparation	Peptide Concentrati on	Observed Effect	Quantitative Change	Reference
Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Stomach Antrum- labeled)	Brainstem Slices (Rat)	0.002, 0.02, 0.2 nM	Dose- dependent reduction in sIPSC amplitude and frequency	Amplitude reduced to 85±7%, 66±3%, and 52±3% of control, respectively. Frequency reduced to 75±5% and 58±6% of control at 0.02 and 0.2 nM.	[1]
Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Cecum- labeled)	Brainstem Slices (Rat)	0.002, 0.02, 0.2 nM	Reduction in sIPSC and sEPSC amplitude at higher doses	sIPSC amplitude reduced to 81±4% and 72±3% of control at 0.02 and 0.2 nM. sEPSC amplitude reduced to 85±3% of control at 0.2 nM.	[1]



Serotonergic (5-HT) Neurons in the Dorsal Raphe Nucleus (DRN)	Brain Slices (Mouse)	500 ng (ICV injection)	Reduced c- Fos expression (neuronal activation)	Significant decrease in the number of tdTomato+ TPH2 neurons.	[2]
Hippocampal Neurons	Cultured Neurons (Rat)	100 nM	Inhibition of L-type voltage-gated Ca2+ channels	Attenuation of depolarizatio n-induced Ca2+ influx.	[3]

Note: sIPSC - spontaneous Inhibitory Postsynaptic Current; sEPSC - spontaneous Excitatory Postsynaptic Current; ICV - Intracerebroventricular.

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.

## Whole-Cell Patch-Clamp Electrophysiology in Brainstem Slices

This protocol is based on the methodology described by Zheng et al. (2021) for recording from DMV neurons.[1]

- Slice Preparation:
  - Adult male Sprague-Dawley rats are anesthetized with isoflurane and decapitated.
  - The brainstem is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.4 CaCl2, 1.24 NaH2PO4, 26 NaHCO3, and 10 glucose.
  - Coronal slices (300 μm thick) containing the DMV are cut using a vibratome.



- Slices are allowed to recover in oxygenated aCSF at 34°C for at least 1 hour before recording.
- Electrophysiological Recording:
  - Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
  - DMV neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
  - Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 CaCl2, 1 MgCl2, 4 ATP-Mg, and 0.4 GTP-Na (pH adjusted to 7.3 with KOH).
  - Recordings are made in both voltage-clamp and current-clamp modes using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.
  - Spontaneous postsynaptic currents (sIPSCs and sEPSCs) are recorded in voltage-clamp mode, holding the neuron at -60 mV.
- Drug Application:
  - CART(55-102) is dissolved in aCSF to the desired final concentrations and applied to the bath via the perfusion system.
  - Effects are measured after a stable baseline is established and compared to the baseline and washout periods.

#### c-Fos Immunohistochemistry for Neuronal Activation

This protocol is based on the methodology described by Thon et al. (2024) to assess neuronal activation in the DRN.[2]

- Animal Preparation and Drug Administration:
  - Adult male C57BL/6J mice receive an intracerebroventricular (ICV) injection of either aCSF (vehicle) or CART(55-102) (500 ng).

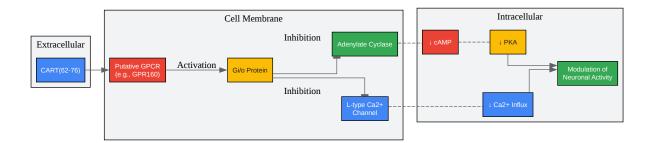


- Ninety minutes after injection, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Tissue Processing and Immunohistochemistry:
  - Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose in PBS.
  - Coronal sections (40 μm) containing the DRN are cut on a cryostat.
  - Sections are washed in PBS and incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
  - Sections are then incubated overnight at 4°C with primary antibodies against c-Fos and a marker for serotonergic neurons (e.g., tryptophan hydroxylase 2, TPH2).
  - After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.
- Imaging and Analysis:
  - Sections are mounted on slides, coverslipped with a mounting medium containing DAPI for nuclear staining.
  - Images are captured using a confocal microscope.
  - The number of c-Fos-positive and TPH2-positive neurons is quantified using image analysis software to determine the percentage of activated serotonergic neurons.

### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway of CART peptides and a general workflow for electrophysiological experiments.

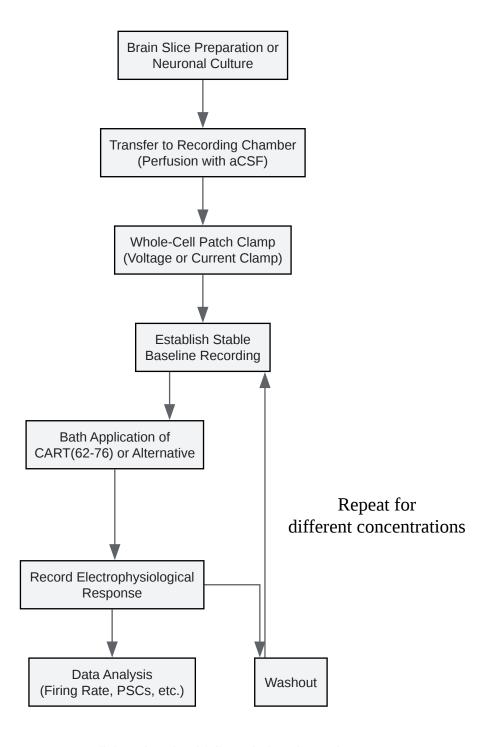




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Caption: Putative signaling pathway for CART(62-76) in neurons.





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Caption: General experimental workflow for whole-cell patch-clamp recording.

In summary, while direct electrophysiological evidence for CART(62-76) is still emerging, data from the closely related CART(55-102) peptide provides a strong foundation for understanding its potential neuronal effects. The presented data and protocols offer a valuable resource for researchers investigating the role of CART peptides in neuronal function and their potential as



therapeutic targets. Further studies focusing specifically on the CART(62-76) fragment are warranted to delineate its precise electrophysiological signature.

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